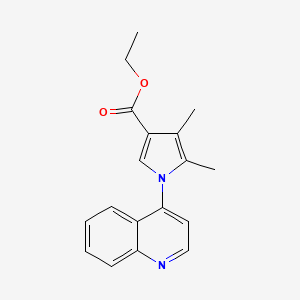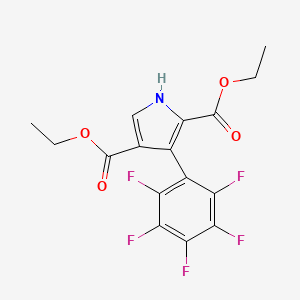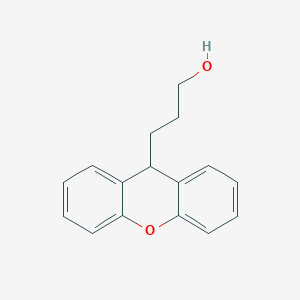
3-(9H-Xanthen-9-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-Xanthen-9-YL)propan-1-OL is a chemical compound that belongs to the xanthene family. Xanthenes are tricyclic aromatic compounds known for their diverse biological activities and applications in various fields. The structure of this compound consists of a xanthene core attached to a propanol group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Xanthen-9-YL)propan-1-OL typically involves the reaction of xanthene derivatives with propanol under specific conditions. One common method is the refluxing of xanthene with 1,2,4-trichlorobenzene in the presence of a catalytic amount of iodine, followed by demethylation with boron tribromide . This method yields the desired product in moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(9H-Xanthen-9-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The xanthene core can be reduced under specific conditions to form dihydroxanthene derivatives.
Substitution: The aromatic rings in the xanthene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of dihydroxanthene derivatives.
Substitution: Formation of halogenated or nitrated xanthene derivatives.
Scientific Research Applications
3-(9H-Xanthen-9-YL)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent dye.
Biology: Employed in the study of biological processes due to its fluorescent properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(9H-Xanthen-9-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The xanthene core can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Xanthone: A parent compound with a similar xanthene core but lacking the propanol group.
Dihydroxanthene: A reduced form of xanthene with additional hydroxyl groups.
Halogenated Xanthenes: Xanthenes substituted with halogen atoms.
Uniqueness
3-(9H-Xanthen-9-YL)propan-1-OL is unique due to its combination of a xanthene core and a propanol group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
648928-44-3 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-(9H-xanthen-9-yl)propan-1-ol |
InChI |
InChI=1S/C16H16O2/c17-11-5-8-12-13-6-1-3-9-15(13)18-16-10-4-2-7-14(12)16/h1-4,6-7,9-10,12,17H,5,8,11H2 |
InChI Key |
LLJPQOXIZDQLIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)
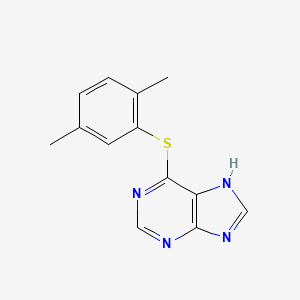
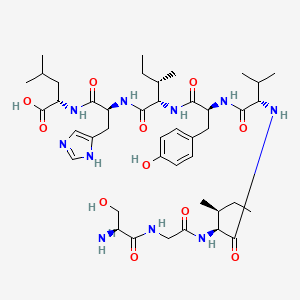
phosphane](/img/structure/B12592854.png)
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)


![2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-](/img/structure/B12592878.png)
